molecular formula Na2CO3· NaHCO3· 2H2O<br>C2H5Na3O8<br>Na2CO3.NaHCO3.2H2O<br>C2HNa3O6 B1202372 Sodium sesquicarbonate CAS No. 533-96-0

Sodium sesquicarbonate

Cat. No. B1202372
M. Wt: 189.99 g/mol
InChI Key: WCTAGTRAWPDFQO-UHFFFAOYSA-K
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Patent
US04584077

Procedure details

This Example describes an alternate embodiment of the present invention illustrated in FIG. 7 utilizing two-compartment water splitting to generate sodium carbonate and sodium hydroxide from trona ore. To a dissolver 710 equipped with a stirrer 711, is added trona ore via a line 712 and live steam via a line 714 to form a slurry of sodium carbonate/sodium bicarbonate and insolubles which is removed from the dissolver 710 via a line 716 and forwarded to a liquor purification tank 718. An aqueous sodium carbonate/sodium bicarbonate solution is removed from the tank 718 via a line 720 and forwarded to a crystallizer 722. Sodium bicarbonate solid, formed in the crystallizer 722, is removed via a line 726 and is fed to a centrifuge 727. The remaining aqueous solution of sodium carbonate and bicarbonate (mother liquor) is removed from the crystallizer 722 via a line 742a. In a secondary crystallizer 728, a more concentrated sodium carbonate solid and/or slurry is formed and removed via a line 730 to acid tank 732. An aqueous solution of sulfuric acid/sodium sulfate is added, via a line 740, to the tank 732. The source of sulfuric acid/sodium sulfate is the reaction product from the acid compartments A of the two-compartment electrodialytic water splitters 752 and 754 which is withdrawn via lines 740a and 740b, respectively. The composition of the source comprises about 1 to 15 weight % of sulfuric acid and about 10 to 30 weight % of sodium sulfate. In the acid tank 732 sodium bicarbonate reacts with sulfuric acid (from the source and also supplied via a line 736) to form sodium sulfate and carbon dioxide (which is removed via a line 734). The sodium sulfate produced in the acid tank 732 is removed via a line 738 for supply (via lines 738a and 738b) to the acid compartments of the two-compartment water splitters.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[OH-].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:1](=[O:2])([OH:4])[O-:3].[Na+:5] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
To a dissolver 710
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer 711

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04584077

Procedure details

This Example describes an alternate embodiment of the present invention illustrated in FIG. 7 utilizing two-compartment water splitting to generate sodium carbonate and sodium hydroxide from trona ore. To a dissolver 710 equipped with a stirrer 711, is added trona ore via a line 712 and live steam via a line 714 to form a slurry of sodium carbonate/sodium bicarbonate and insolubles which is removed from the dissolver 710 via a line 716 and forwarded to a liquor purification tank 718. An aqueous sodium carbonate/sodium bicarbonate solution is removed from the tank 718 via a line 720 and forwarded to a crystallizer 722. Sodium bicarbonate solid, formed in the crystallizer 722, is removed via a line 726 and is fed to a centrifuge 727. The remaining aqueous solution of sodium carbonate and bicarbonate (mother liquor) is removed from the crystallizer 722 via a line 742a. In a secondary crystallizer 728, a more concentrated sodium carbonate solid and/or slurry is formed and removed via a line 730 to acid tank 732. An aqueous solution of sulfuric acid/sodium sulfate is added, via a line 740, to the tank 732. The source of sulfuric acid/sodium sulfate is the reaction product from the acid compartments A of the two-compartment electrodialytic water splitters 752 and 754 which is withdrawn via lines 740a and 740b, respectively. The composition of the source comprises about 1 to 15 weight % of sulfuric acid and about 10 to 30 weight % of sodium sulfate. In the acid tank 732 sodium bicarbonate reacts with sulfuric acid (from the source and also supplied via a line 736) to form sodium sulfate and carbon dioxide (which is removed via a line 734). The sodium sulfate produced in the acid tank 732 is removed via a line 738 for supply (via lines 738a and 738b) to the acid compartments of the two-compartment water splitters.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[OH-].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:1](=[O:2])([OH:4])[O-:3].[Na+:5] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
trona
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
To a dissolver 710
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer 711

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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